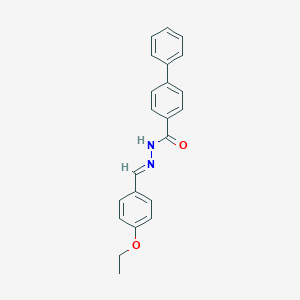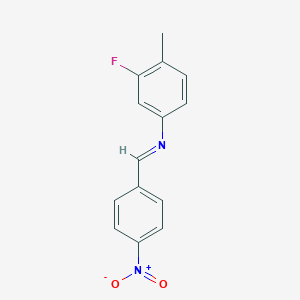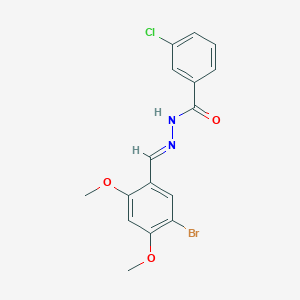![molecular formula C17H18N4O4 B325941 2-(4-ethoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide CAS No. 109092-46-8](/img/structure/B325941.png)
2-(4-ethoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide is an organic compound that features both an ethoxyaniline and a nitrobenzylidene group
準備方法
The synthesis of 2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide typically involves the condensation of 4-ethoxyaniline with 3-nitrobenzaldehyde in the presence of acetohydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
科学的研究の応用
2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxyaniline moiety can also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.
類似化合物との比較
2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide can be compared with other similar compounds such as:
2-(4-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Chloroanilino)-N’-(3-nitrobenzylidene)acetohydrazide: Similar structure but with a chloro group instead of an ethoxy group.
2-(4-Bromoanilino)-N’-(3-nitrobenzylidene)acetohydrazide: Similar structure but with a bromo group instead of an ethoxy group.
特性
CAS番号 |
109092-46-8 |
|---|---|
分子式 |
C17H18N4O4 |
分子量 |
342.35 g/mol |
IUPAC名 |
2-(4-ethoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18N4O4/c1-2-25-16-8-6-14(7-9-16)18-12-17(22)20-19-11-13-4-3-5-15(10-13)21(23)24/h3-11,18H,2,12H2,1H3,(H,20,22)/b19-11+ |
InChIキー |
QEKOQLLIDDVZHB-YBFXNURJSA-N |
SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
異性体SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(4-aminophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B325860.png)
![N-(3,4-dichlorophenyl)-N-[(4-methoxy-1-naphthyl)methylene]amine](/img/structure/B325861.png)
![N-[4-(benzyloxy)benzylidene]-3-fluoro-4-methylaniline](/img/structure/B325863.png)

![4-hydroxy-N'-[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B325865.png)

![3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B325869.png)

![4-[(2,4-dichlorophenyl)iminomethyl]-N,N-diethylaniline](/img/structure/B325871.png)
![(6Z)-2,4-dichloro-6-[(3-fluoro-4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325872.png)
![(6E)-6-[(3-fluoro-4-methylanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B325873.png)

![4-{[(2-Methoxy-1-naphthyl)methylene]amino}phenol](/img/structure/B325880.png)
![3-bromo-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B325881.png)
